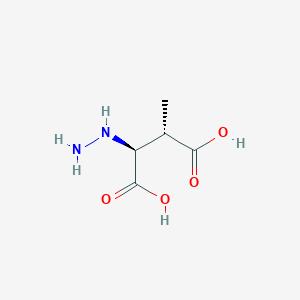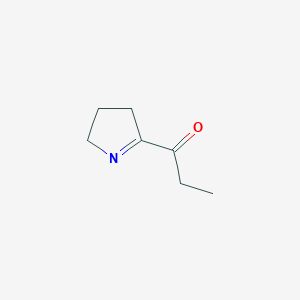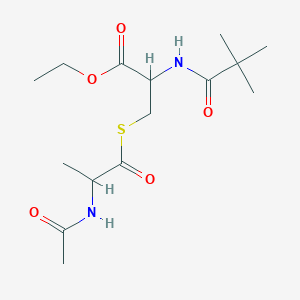
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate, also known as EADP, is a synthetic compound that has been widely used in scientific research. It is a derivative of the natural amino acid cysteine and has been found to have potential therapeutic applications in various fields of medicine.
作用機序
The mechanism of action of Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and oxidative stress. Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, thereby reducing oxidative stress and inflammation.
生化学的および生理学的効果
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has been found to reduce the levels of ROS and pro-inflammatory cytokines in various cell types, including cancer cells. Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has several advantages for lab experiments, including its synthetic availability, stability, and low toxicity. However, its high cost and limited availability may limit its use in some experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Studies are also needed to determine the optimal dosage and administration route for Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate in various diseases. Additionally, the development of more efficient and cost-effective synthesis methods for Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate may increase its availability for research and potential clinical use.
Conclusion:
In conclusion, Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate is a synthetic compound that has potential therapeutic applications in various fields of medicine. Its antioxidant and anti-inflammatory properties make it a potential candidate for the treatment of diseases associated with oxidative stress and inflammation. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate can be synthesized through a multi-step process involving the reaction of various reagents. The initial step involves the reaction of ethyl 3-bromo-2-(2,2-dimethylpropanoylamino)propanoate with sodium thiolate to produce ethyl 3-(2-mercapto-2-methylpropanamido)propanoate. This intermediate is then reacted with acetic anhydride to produce ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate, which is the final product.
科学的研究の応用
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has been extensively studied in various scientific fields, including biochemistry, pharmacology, and medicine. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders. Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of diseases associated with oxidative stress and inflammation.
特性
CAS番号 |
144965-09-3 |
|---|---|
製品名 |
Ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate |
分子式 |
C15H26N2O5S |
分子量 |
346.4 g/mol |
IUPAC名 |
ethyl 3-(2-acetamidopropanoylsulfanyl)-2-(2,2-dimethylpropanoylamino)propanoate |
InChI |
InChI=1S/C15H26N2O5S/c1-7-22-12(19)11(17-14(21)15(4,5)6)8-23-13(20)9(2)16-10(3)18/h9,11H,7-8H2,1-6H3,(H,16,18)(H,17,21) |
InChIキー |
UPTPRIZTFCXRGR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CSC(=O)C(C)NC(=O)C)NC(=O)C(C)(C)C |
正規SMILES |
CCOC(=O)C(CSC(=O)C(C)NC(=O)C)NC(=O)C(C)(C)C |
同義語 |
pivaloyl-S-(N'-acetylalanyl)-cysteine ethyl ester SPM 5267 SPM-5267 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



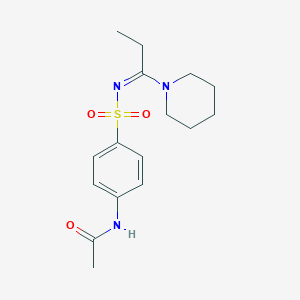
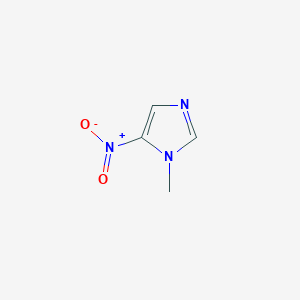
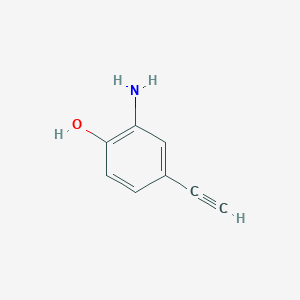
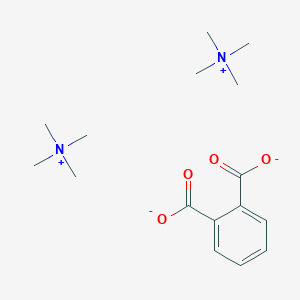

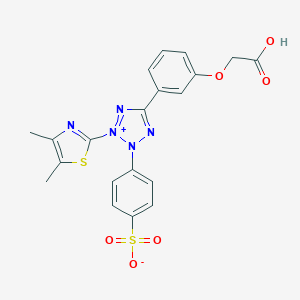
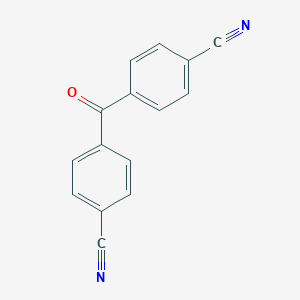
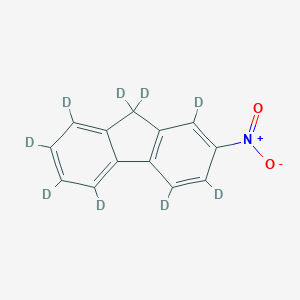


![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)

